molecular formula C23H28ClN3O2S B2909605 4-acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215616-88-8

4-acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2909605
CAS No.: 1215616-88-8
M. Wt: 446.01
InChI Key: IOSKDEJPQCJPPG-UHFFFAOYSA-N
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Description

4-Acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole core substituted with 4,5-dimethyl groups. The compound includes:

  • A benzamide backbone with a 4-acetyl substituent.
  • A 3-(dimethylamino)propyl side chain, which is protonated in its hydrochloride form to enhance aqueous solubility.
  • A 4,5-dimethylbenzo[d]thiazol-2-yl moiety, a heterocyclic system known for its role in targeting enzymes and receptors in medicinal chemistry.

Properties

IUPAC Name

4-acetyl-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S.ClH/c1-15-7-12-20-21(16(15)2)24-23(29-20)26(14-6-13-25(4)5)22(28)19-10-8-18(9-11-19)17(3)27;/h7-12H,6,13-14H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSKDEJPQCJPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride , commonly referred to as a benzothiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes existing research findings, including its synthesis, biological efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H26ClN3O2SC_{22}H_{26}ClN_{3}O_{2}S with a molecular weight of 432.0 g/mol. Its structure features a benzothiazole moiety which is known for various biological activities.

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor properties :

  • Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, it showed IC50 values of approximately 6.26 µM against HCC827 cells, indicating potent activity in 2D assays compared to 20.46 µM in 3D assays .
  • Mechanism of Action : The antitumor activity is attributed to the compound's interaction with DNA, where it binds predominantly within the minor groove, potentially disrupting replication processes .
  • Comparative Efficacy : In comparative studies, several benzothiazole derivatives have been shown to possess higher antitumor activity than traditional chemotherapeutics, suggesting a promising alternative for cancer treatment .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also exhibited antimicrobial activity :

  • Broad Spectrum : Various studies have reported that benzothiazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.08 µM against specific bacterial strains .
  • Mechanism of Action : The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in human lung cancer cells revealed that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The findings suggest that this compound could be a candidate for further development as an anticancer agent.

Cell LineIC50 (µM)Assay Type
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D
HCC82720.46 ± 8.633D
NCI-H35816.00 ± 9.383D

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of benzothiazole derivatives found that compounds similar to the one exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values demonstrating effectiveness at low concentrations.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride exhibit significant anticancer properties.

  • Mechanism of Action : The compound may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, in vitro studies on breast cancer cell lines showed a reduction in cell viability at concentrations as low as 10 µM, suggesting the activation of caspase pathways leading to apoptosis.

Antimicrobial Activity

In addition to its anticancer effects, this compound demonstrates notable antimicrobial properties against various bacterial strains.

  • Study Findings : Investigations have shown that the compound exhibits inhibition zones ranging from 15 to 20 mm against Staphylococcus aureus and Escherichia coli at concentrations between 25 µg/mL to 100 µg/mL, indicating significant antibacterial activity.

Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of the compound involved treating breast cancer cell lines. The results demonstrated:

  • Cell Viability : A significant decrease in cell viability at concentrations starting from 10 µM.
  • Apoptosis Induction : Activation of caspase pathways was confirmed through assays measuring apoptotic markers.

Study 2: Antimicrobial Assessment

Another study assessed the antimicrobial properties against common bacterial pathogens:

  • Inhibition Zones : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with clear zones of inhibition measured at varying concentrations.

Comparative Analysis of Related Compounds

A comparative analysis with related compounds reveals varying biological activities:

Compound NameBiological Activity
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamideAnticancer
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)Antimicrobial
N-(5-{[(2,5-difluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazoleCorrosion inhibition

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The target compound shares key features with nitazoxanide derivatives and other benzamide-thiazole hybrids. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Key Functional Groups Heterocycle Substitutions Solubility-Enhancing Groups Molecular Weight (g/mol)
Target Compound (Hydrochloride) 4-Acetyl, dimethylamino propyl, benzo[d]thiazole 4,5-Dimethyl Dimethylamino (as HCl salt) ~500 (estimated)
Nitazoxanide 2-Acetyloxy, nitro 5-Nitrothiazole None 307.2
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-Difluorophenyl, chloro-thiazole 5-Chloro None 298.7
HDAC Inhibitor () 4-Phenylimidazole, aminophenyl 4-Phenyl-4,5-dihydroimidazole Thioether linkage ~400 (estimated)
Key Observations :

Heterocyclic Modifications: The target’s 4,5-dimethylbenzo[d]thiazole group increases steric bulk and lipophilicity compared to nitazoxanide’s nitro-thiazole or ’s chloro-thiazole. This may enhance membrane permeability but reduce solubility without the HCl salt.

Electronic Effects: The 4-acetyl group (electron-withdrawing) contrasts with ’s 2,4-difluorophenyl (electron-withdrawing via fluorine).

Synthetic Routes :

  • The target compound’s synthesis likely involves amide coupling between a benzo[d]thiazol-2-amine derivative and a functionalized benzoyl chloride, analogous to methods in .
  • In contrast, ’s HDAC inhibitor employs thioether formation via imidazole-thione reactions , highlighting divergent strategies for heterocycle functionalization.

Pharmacological and Biochemical Implications

Enzyme Inhibition Potential :
  • PFOR Inhibition: Nitazoxanide derivatives (e.g., ’s compound) inhibit pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion conjugation to the thiazole .
  • HDAC Inhibition: The benzamide moiety is a hallmark of HDAC inhibitors (e.g., ’s compound), though the target lacks a zinc-binding group. The dimethylamino side chain could facilitate surface interactions with HDAC enzymes.
Physicochemical Properties :
  • Solubility: The hydrochloride salt significantly improves aqueous solubility compared to neutral analogs like ’s compound, which relies on non-classical hydrogen bonds (C–H⋯F/O) for crystal packing .

Research Findings and Hypotheses

Metabolic Stability :

  • The 4,5-dimethyl groups on the benzo[d]thiazole may block cytochrome P450-mediated oxidation, extending half-life compared to nitazoxanide (which undergoes nitro reduction) .

Target Selectivity: The dimethylamino propyl side chain could confer selectivity for cationic binding pockets in enzymes, distinguishing it from simpler thiazole derivatives.

Antimicrobial Potential: Structural similarity to nitazoxanide suggests possible antiparasitic or antibacterial activity, though substitution patterns may shift efficacy toward Gram-positive bacteria (enhanced by lipophilicity).

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